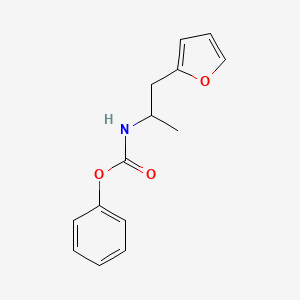

Phenyl (1-(furan-2-yl)propan-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

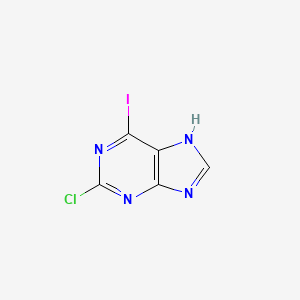

Phenyl (1-(furan-2-yl)propan-2-yl)carbamate is a chemical compound that likely contains a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), a furan ring (a five-membered ring structure containing oxygen), and a carbamate group (composed of carbon, oxygen, and nitrogen atoms). This structure suggests that it may have interesting chemical properties .

Synthesis Analysis

While the specific synthesis pathway for Phenyl (1-(furan-2-yl)propan-2-yl)carbamate is not available, similar compounds are often synthesized through reactions involving furan compounds and phenyl groups . For example, (E)-1-(Furan-2-yl)-(substituted phenyl)prop-2-en-1-one derivatives were synthesized by reacting 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions .科学的研究の応用

Synthesis and Antibacterial Activity

Research has demonstrated the synthesis of novel compounds incorporating furan-2-yl groups that exhibit significant antibacterial activity. For example, the cyclization of chalcone derivatives with thiosemicarbazide led to novel pyrazoline analogues with promising antibacterial properties against a range of Gram-positive and Gram-negative bacteria, showing potential as antibacterial agents compared to standard treatments like gentamicin and tetracycline (Rani, Yusuf, & Khan, 2012). Additionally, Schiff bases of chitosan synthesized from heteroaryl pyrazole derivatives showed varied antimicrobial activity against both bacteria and fungi, indicating the importance of the Schiff base moiety in determining biological activity (Hamed et al., 2020).

Anticancer and Anti-inflammatory Applications

The exploration of furan-2-yl compounds extends into anticancer research, with studies on the synthesis of derivatives that inhibit protein tyrosine kinase, an enzyme involved in cell signal transduction and implicated in cancer progression. Some furan-2-yl(phenyl)methanone derivatives have shown in vitro inhibitory activity comparable to or even better than reference compounds like genistein, highlighting their potential as anticancer agents (Zheng et al., 2011). Furthermore, novel pyrazoline derivatives with furan-2-yl groups have been synthesized and evaluated for their anti-inflammatory and antibacterial activities, with some compounds demonstrating significant in vivo anti-inflammatory effects and potent antibacterial activity (Ravula et al., 2016).

Chemical Synthesis Methodologies

In addition to biological applications, furan-2-yl compounds are instrumental in developing new chemical synthesis methodologies. For instance, the aza-Piancatelli rearrangement of furan-2-yl(phenyl)methanol derivatives has been utilized to synthesize benzo[b][1,4]thiazine and oxazine derivatives, showcasing the utility of these furan derivatives in organic synthesis (Reddy et al., 2012).

作用機序

Target of Action

It is known that chiral heterocyclic alcohols, which can be produced from this compound, are important precursors for the production of pharmaceutical medicines and natural products .

Mode of Action

It is known that the compound can be used in the synthesis of (s)-1-(furan-2-yl)propan-1-ol (s)-2, which can be used in the production of pyranone . Pyranone can be used in the synthesis of sugar analogues, antibiotics, tirantamycines, and anticancer drugs .

特性

IUPAC Name |

phenyl N-[1-(furan-2-yl)propan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-11(10-13-8-5-9-17-13)15-14(16)18-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMOYRADBPKFHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CO1)NC(=O)OC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2372395.png)

![ethyl 2-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372402.png)

![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)

![N-(4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2372407.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2372409.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2372411.png)

![2-[({2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}amino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2372412.png)

![1-butyl-3-(3,4-dimethoxyphenethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2372415.png)

![2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2372416.png)